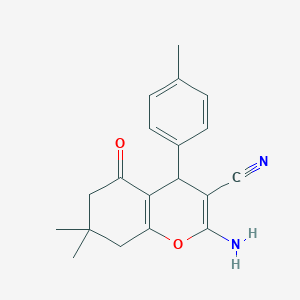

![molecular formula C19H20N2O3 B510075 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid CAS No. 380847-07-4](/img/structure/B510075.png)

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid” is a chemical compound with the molecular formula C19H20N2O3 and a molecular weight of 324.3737 . It is a derivative of carbazole, a class of compounds known for their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, and strong fluorescence .

Synthesis Analysis

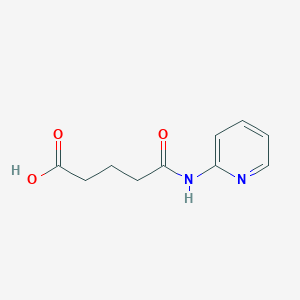

Carbazole-based compounds, including those similar to the compound , have been synthesized through Sonogashira coupling and Knoevenagel reactions . In one study, 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .

Molecular Structure Analysis

The molecular structure of carbazole-based compounds, including “this compound”, has been revealed to be coplanar-conjugated molecular and uniform in shape through Density Functional Theory (DFT) calculations .

Mechanism of Action

The mechanism of action of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid is not fully understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their structure and function. This can result in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and kinases. It can also act as a substrate for enzyme-catalyzed reactions, leading to the formation of new compounds. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid in lab experiments is its versatility. It can be used in a wide range of applications, from the synthesis of peptides and proteins to the development of new drugs. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its cost. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of future directions for the use of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid in scientific research. One area of interest is the development of new drugs and therapeutic agents. This compound has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments. Additionally, this compound could be used in the development of new materials, such as biomaterials and nanomaterials. Finally, this compound could be used in the development of new analytical techniques for the detection and quantification of biomolecules.

Conclusion:

In conclusion, this compound is a synthetic amino acid derivative that has a wide range of applications in scientific research. Its unique properties and potential applications make it a valuable tool for researchers in the fields of biochemistry and medicinal chemistry. While there are some limitations to its use, the future directions for this compound research are promising and could lead to significant advancements in a variety of fields.

Synthesis Methods

The synthesis of 5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid involves the condensation of carbobenzoxy chloride with lysine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of peptides and proteins. It can also be used as a substrate for enzyme-catalyzed reactions. Additionally, this compound has been used in the development of new drugs and therapeutic agents.

properties

IUPAC Name |

5-[(9-ethylcarbazol-3-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-21-16-7-4-3-6-14(16)15-12-13(10-11-17(15)21)20-18(22)8-5-9-19(23)24/h3-4,6-7,10-12H,2,5,8-9H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVDRHWIYYFKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCCC(=O)O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxo-3(4H)-quinazolinyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B510012.png)

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)

![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)